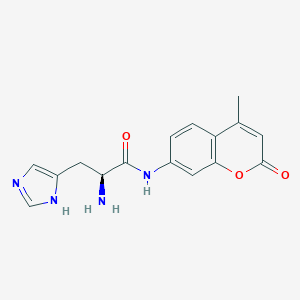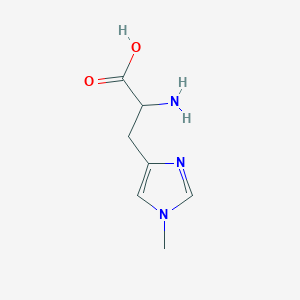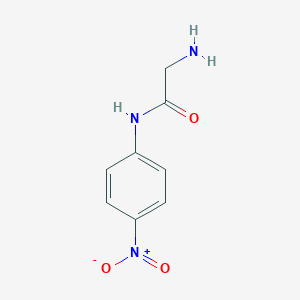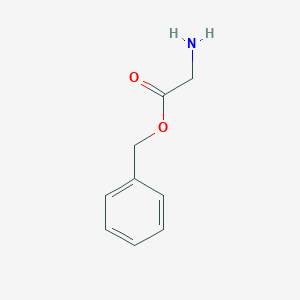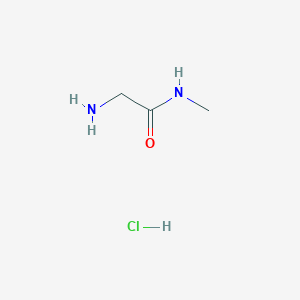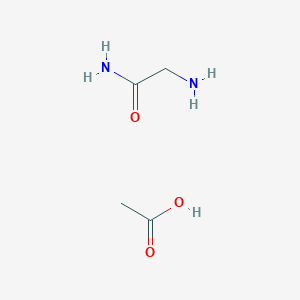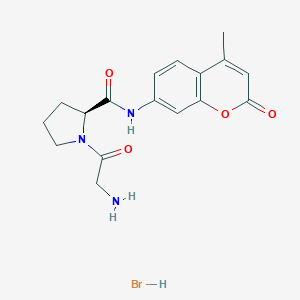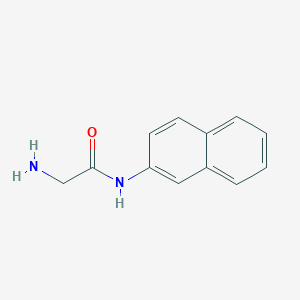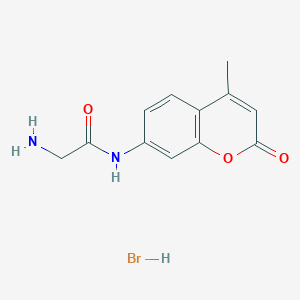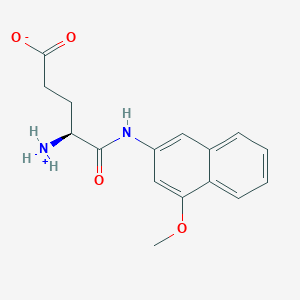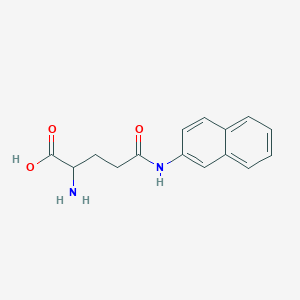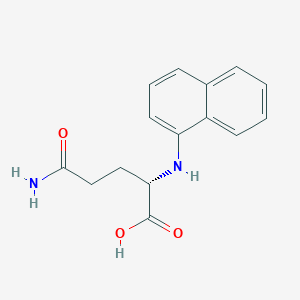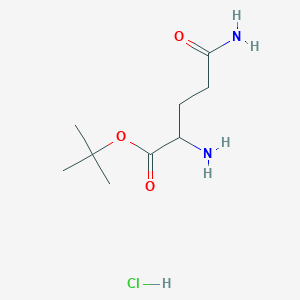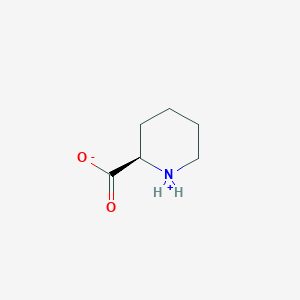
(R)-ピペリジン-2-カルボン酸
概要
説明
®-Piperidine-2-carboxylic acid is a chiral amino acid derivative with a piperidine ring structure
科学的研究の応用
®-Piperidine-2-carboxylic acid has numerous applications in scientific research:
作用機序
®-Piperidine-2-carboxylic acid: primarily targets enzymes involved in amino acid metabolism. Specifically, it interacts with lysine aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) in plants. ALD1 mediates the pathogen-induced accumulation of pipecolic acid in both inoculated and distal leaf tissue .
Mode of Action:
The biosynthesis of pipecolic acid starts from lysine. ALD1 transfers the α-amino group of lysine to acceptor oxoacids, resulting in the formation of enaminic 2,3-dehydropipecolic acid (DP) . This process involves consecutive transamination, cyclization, and isomerization steps. The final product, DP, is then converted into pipecolic acid by the Arabidopsis reductase ornithine cyclodeaminase/μ-crystallin (SARD4) .
Biochemical Pathways:
Pipecolic acid plays a crucial role in plant immunity. It regulates systemic acquired resistance and basal immunity to bacterial pathogens. Its accumulation triggers a defensive response, reinforcing the plant’s ability to fend off virulent pathogen invasion. The biosynthesis of pipecolic acid from lysine via ALD1 and SARD4 is a key step in this process .
Pharmacokinetics:
Result of Action:
Pipecolic acid’s action leads to enhanced plant defense mechanisms. It contributes to systemic acquired resistance and basal immunity, allowing plants to better withstand pathogen attacks .
Action Environment:
Environmental factors, such as pathogen presence, light conditions, and overall plant health, influence pipecolic acid’s efficacy and stability. For instance, locally accumulating pipecolic acid triggers systemic resistance induction, impacting the entire plant .
準備方法
Synthetic Routes and Reaction Conditions
®-Piperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the resolution of racemic mixtures using chiral agents to obtain the desired enantiomer. Another method includes the asymmetric synthesis using chiral catalysts or starting materials . The reaction conditions typically involve the use of solvents like ethanol or water and may require specific temperature and pH control to ensure the desired enantiomeric purity .
Industrial Production Methods
Industrial production of ®-Piperidine-2-carboxylic acid often involves large-scale resolution processes or asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced separation technologies and efficient catalytic systems .
化学反応の分析
Types of Reactions
®-Piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
類似化合物との比較
Similar Compounds
Similar compounds to ®-Piperidine-2-carboxylic acid include other chiral amino acids and piperidine derivatives, such as (S)-Piperidine-2-carboxylic acid and ®-Piperidine-3-carboxylic acid .
Uniqueness
What sets ®-Piperidine-2-carboxylic acid apart is its specific chiral configuration and the presence of the piperidine ring, which imparts unique chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs .
特性
IUPAC Name |
(2R)-piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347687 | |
| Record name | (+)-Pipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1723-00-8 | |
| Record name | (+)-Pipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1723-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipecolic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECOLIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPO6784Z20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 - 268 °C | |
| Record name | D-Pipecolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-pipecolic acid interact with biological systems?
A1: D-pipecolic acid exhibits various biological activities, including:
- Inhibition of oxytocin receptors: Studies have shown that D-pipecolic acid can antagonize oxytocin receptors in the uterus of rats and monkeys []. This antagonistic effect has potential implications for developing new therapeutic agents for conditions related to uterine contractility.
- Effects on brain monoamines: Research suggests that D-pipecolic acid can influence the levels of dopamine and serotonin in different brain regions []. Further investigation is needed to understand the implications of these effects.
- Normalization of bladder epithelial cell function: Derivatives of D-pipecolic acid have been shown to normalize proliferation and tight junction formation in bladder epithelial cells from patients with interstitial cystitis/painful bladder syndrome []. This finding suggests potential therapeutic applications for bladder disorders.
- Potential for ethanol tolerance inhibition: Preliminary research indicates that D-pipecolic acid might inhibit the development of ethanol tolerance in mice []. This area warrants further investigation to understand the underlying mechanisms and potential therapeutic implications.
Q2: Are there any biomarkers associated with D-pipecolic acid's activity?
A2: While specific biomarkers for D-pipecolic acid are yet to be established, research is ongoing to identify potential candidates for predicting efficacy, monitoring treatment response, or identifying adverse effects [].
Q3: What is the molecular formula and weight of D-pipecolic acid?
A3: The molecular formula of D-pipecolic acid is C6H11NO2, and its molecular weight is 129.16 g/mol.
Q4: How can D-pipecolic acid be synthesized?
A4: Several methods exist for the synthesis of D-pipecolic acid:
- Microbial degradation: D-pipecolic acid can be produced by the stereospecific degradation of the (R)-enantiomer of 2-oxothiazolidine-4-carboxylic acid by specific soil bacteria [].
- Enzymatic resolution: D-pipecolic acid can be obtained through the optical resolution of DL-pipecolic acid using microorganisms like Pseudomonas sp. PA09 []. This method utilizes the preferential consumption of L-pipecolic acid by the microorganism, leading to the accumulation of D-pipecolic acid in the culture broth.
- Chemical synthesis: Asymmetric synthesis methodologies have been developed, utilizing starting materials like (R)-cyclohexylideneglyceraldehyde and employing reactions like stereoselective aza-Michael addition and ring-closing metathesis [].
Q5: How stable is D-pipecolic acid under different conditions?
A5: The stability of D-pipecolic acid can vary depending on the environmental conditions. Factors like temperature, pH, and exposure to light can affect its degradation rate.
Q6: How is D-pipecolic acid used in drug design?
A6: D-pipecolic acid is a valuable building block in medicinal chemistry and drug discovery, particularly for developing enzyme inhibitors:
- Thrombin inhibitors: D-pipecolic acid is incorporated into the structure of potent bivalent thrombin inhibitors [, , , ]. These inhibitors are designed to bind to both the active site and the fibrinogen recognition exosite of thrombin, leading to potent anticoagulant activity.
- Vasopressin analogues: D-pipecolic acid has been incorporated into arginine vasopressin (AVP) analogues to study their antidiuretic and vasopressor activities [].
Q7: How do structural modifications of D-pipecolic acid affect its biological activity?
A7: The structure-activity relationship (SAR) of D-pipecolic acid and its derivatives has been extensively studied, particularly in the context of thrombin inhibitors.
- P1' and P3' residues: Studies have explored the impact of modifying the P1' and P3' residues of trivalent thrombin inhibitors containing D-pipecolic acid []. Introducing nonpolar residues at these positions significantly improved binding affinity to thrombin.
- Linker modifications: Replacing the linker moiety in bivalent thrombin inhibitors with different amino acid sequences or nonpeptidyl linkers significantly influenced the inhibitor's affinity for thrombin [, , ].
Q8: What are the challenges associated with developing D-pipecolic acid-based drugs?
A8: Some challenges in developing D-pipecolic acid-based drugs include:
- Stability and formulation: Optimizing the stability of D-pipecolic acid under physiological conditions and developing suitable formulations to enhance its solubility, bioavailability, and in vivo efficacy are crucial for therapeutic application [].
- Drug delivery and targeting: Strategies to improve the targeted delivery of D-pipecolic acid to specific tissues or organs are necessary to enhance its therapeutic efficacy and minimize potential off-target effects [].
Q9: What analytical techniques are used to study D-pipecolic acid?
A9: Various analytical methods are employed to characterize and quantify D-pipecolic acid:
- Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique allows for the separation and quantification of D- and L-pipecolic acid enantiomers in plasma samples [].
- Gas chromatography-mass spectrometry (GC-MS): GC-MS methods are used for the enantiomeric analysis of D- and L-pipecolic acid in various biological matrices [].
- Diamond paste-based amperometric biosensors: These biosensors have been developed for the sensitive and selective determination of both L- and D-pipecolic acid in serum samples [, , ].
- High-performance liquid chromatography (HPLC): HPLC methods are used to analyze D-pipecolic acid levels in biological samples and assess the efficiency of microbial transformation processes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


